molecular formula C9H6BrN3O2 B1278671 4-Amino-3-bromo-6-nitroquinoline CAS No. 90224-83-2

4-Amino-3-bromo-6-nitroquinoline

Cat. No. B1278671
CAS RN: 90224-83-2
M. Wt: 268.07 g/mol
InChI Key: ZDANFBPFHPEARL-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-6-nitroquinoline (4-ABNQ) is an organic compound belonging to the quinoline family. It is a colorless solid that is soluble in organic solvents and has a variety of uses in scientific research. 4-ABNQ is often used in the synthesis of other compounds and as a reagent in a variety of chemical reactions. It is also used in the study of biochemical and physiological processes and in the development of novel therapeutic agents.

Scientific Research Applications

Synthesis of PI3K/mTOR Inhibitors

4-Amino-3-bromo-6-nitroquinoline serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. It's synthesized through a series of steps involving nitration, chlorination, alkylation, reduction, and substitution. These compounds are crucial in developing quinoline inhibitors and have applications in medicinal chemistry (Lei et al., 2015).

Synthesis of Quinoline Derivatives

In the synthesis of quinoline derivatives, such as 6-Methoxy-8-nitroquinoline and 6-ethoxy-8-nitroquinoline, this compound is used as a reactant. These derivatives have applications in the field of organic chemistry and pharmaceuticals (Mosher, Yanko, & Whitmore, 2003).

Production of Morpholino and Piperazinoquinolines

3-Bromo-4-nitroquinoline 1-oxide, a related compound, reacts with various amines to yield morpholino[2,3-b]quinolines and piperazino[2,3-b]quinolines. These compounds, formed via intramolecular cyclization, have potential applications in the development of novel chemical entities (Miura, Takaku, Fujimura, & Hamana, 1992).

Anticancer Agent Synthesis

Research shows that 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, synthesized via regioselective and complete nucleophilic substitution, demonstrate significant anticancer activity. This highlights the potential of this compound derivatives in cancer treatment research (Chauhan et al., 2015).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment, is a promising future direction .

properties

IUPAC Name

3-bromo-6-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDANFBPFHPEARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443499
Record name 3-Bromo-6-nitroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90224-83-2
Record name 3-Bromo-6-nitroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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